molecular formula C23H23IN2 B7775985 1,1'-Diethyl-2,2'-cyanine iodide

1,1'-Diethyl-2,2'-cyanine iodide

Cat. No.: B7775985
M. Wt: 454.3 g/mol
InChI Key: GMYRVMSXMHEDTL-UHFFFAOYSA-M
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Description

Mechanism of Action

Target of Action

Decynium 22, a cationic derivative of quinoline, is a potent inhibitor of the Plasma Membrane Monoamine Transporter (PMAT) and all members of the Organic Cation Transporter (OCT) family in both human and rat cells . It has little effect on high-affinity monoamine transporters such as the dopamine transporter and norepinephrine transporter . It has been shown to have a very high affinity to organic cation transporters in a variety of species, including human, rat, and pig .

Mode of Action

Decynium 22 acts by blocking the uptake of neurotransmitters via its target transporters. It has been shown to block the uptake of the neurotoxin 1-methyl-4-phenylpyridinium (MPP) via the OCT3 transporter in rat astrocytes . This inhibition of neurotransmitter uptake is a key aspect of its mode of action.

Biochemical Pathways

The primary biochemical pathway affected by Decynium 22 is the reuptake of neurotransmitters, particularly serotonin. Serotonin is primarily taken up by the 5-HT transporter (SERT), although it is also taken up by auxiliary transporters, known as “uptake 2”, which include OCT and PMAT . By inhibiting these transporters, Decynium 22 disrupts the normal reuptake process, leading to increased extracellular serotonin levels .

Pharmacokinetics

While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Decynium 22 are not readily available, its solubility in DMSO is reported to be 4.54 mg/ml , which may influence its bioavailability

Result of Action

The primary result of Decynium 22’s action is an increase in extracellular serotonin in the brain. This has been investigated for its potential role in neuropharmacology research, particularly in relation to psychiatric disorders characterized by social impairment, such as schizophrenia and depression . When used in conjunction with Selective Serotonin Reuptake Inhibitors (SSRIs), Decynium 22 has been shown to enhance the effects of SSRIs to inhibit serotonin clearance .

Biochemical Analysis

Biochemical Properties

Decynium 22 has been shown to have a very high affinity to organic cation transporters in a variety of species, including humans . It blocks the uptake of the neurotoxin 1-methyl-4-phenylpyridinium (MPP) via the OCT3 transporter in rat astrocytes . This interaction with OCT3 and other OCTs suggests that Decynium 22 plays a significant role in biochemical reactions involving these transporters .

Cellular Effects

Decynium 22 has been found to influence cell function by affecting the transportation of neurotransmitters such as serotonin . It has been investigated for its role in increasing extracellular serotonin in the brain, a process often disrupted in psychiatric disorders characterized by social impairment, such as schizophrenia and depression .

Molecular Mechanism

Decynium 22 exerts its effects at the molecular level primarily through its inhibition of PMAT and OCTs . It blocks these transporters, thereby affecting the uptake of monoamines and other cations . This inhibition can lead to increased levels of neurotransmitters in the nervous system .

Dosage Effects in Animal Models

In animal models, Decynium 22 has been shown to dose-dependently increase anxiety-like behavior in adult zebrafish exposed to the light/dark test . This suggests that the effects of Decynium 22 can vary with different dosages, and may include behavioral changes at certain thresholds .

Metabolic Pathways

Given its role as an inhibitor of PMAT and OCTs, it likely interacts with metabolic processes related to the transport and clearance of monoamines and other cations .

Transport and Distribution

Decynium 22 is known to inhibit PMAT and OCTs, which are key transporters involved in the movement of cations and other substrates between extracellular fluids and cells . This suggests that Decynium 22 could influence the transport and distribution of these substances within cells and tissues .

Subcellular Localization

Given its role as an inhibitor of PMAT and OCTs, it is likely that it interacts with these transporters at the plasma membrane level .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1'-Diethyl-2,2'-cyanine iodide typically involves the reaction of quinoline derivatives with ethyl iodide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and requires heating to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified through crystallization or other suitable methods to obtain the final compound .

Chemical Reactions Analysis

Types of Reactions

1,1'-Diethyl-2,2'-cyanine iodide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinolinium salts and quinoline derivatives, which have applications in dye synthesis and other chemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1'-Diethyl-2,2'-cyanine iodide is unique due to its specific structure, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry .

Properties

IUPAC Name

1-ethyl-2-[(1-ethylquinolin-1-ium-2-yl)methylidene]quinoline;iodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N2.HI/c1-3-24-20(15-13-18-9-5-7-11-22(18)24)17-21-16-14-19-10-6-8-12-23(19)25(21)4-2;/h5-17H,3-4H2,1-2H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMYRVMSXMHEDTL-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC2=[N+](C3=CC=CC=C3C=C2)CC)C=CC4=CC=CC=C41.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23IN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

977-96-8
Record name Pseudoisocyanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=977-96-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,1'-Diethyl-2,2'-cyanine iodide
Reactant of Route 2
1,1'-Diethyl-2,2'-cyanine iodide
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1,1'-Diethyl-2,2'-cyanine iodide
Reactant of Route 4
1,1'-Diethyl-2,2'-cyanine iodide
Reactant of Route 5
1,1'-Diethyl-2,2'-cyanine iodide
Reactant of Route 6
1,1'-Diethyl-2,2'-cyanine iodide
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Q & A

Q1: What are the primary targets of Decynium 22 in the context of neurotransmitter transport?

A1: Decynium 22 exhibits inhibitory effects on several organic cation transporters (OCT1, OCT2, and OCT3) and the plasma membrane monoamine transporter (PMAT). [ [] ] These transporters are involved in the uptake and clearance of various neurotransmitters, including serotonin, dopamine, and norepinephrine. [ [], [] ]

Q2: How does Decynium 22's interaction with OCT3 impact serotonin levels in the brain?

A2: Studies using mice with reduced serotonin transporter (SERT) function, either through genetic modification or pharmacological inhibition, have shown that Decynium 22 significantly reduces serotonin clearance. [ [], [] ] This suggests that OCT3 plays a compensatory role in serotonin uptake, particularly when SERT function is compromised. [ [] ]

Q3: Does Decynium 22 impact dopamine transport?

A3: Research suggests that while Decynium 22 has a limited direct effect on the dopamine transporter (DAT), it can influence dopamine levels indirectly by inhibiting PMAT, which exhibits a high affinity for dopamine. [ [], [] ] This effect appears to be more pronounced in females, suggesting a potential sex-dependent role for PMAT in dopamine regulation. [ [] ]

Q4: What is the significance of Decynium 22's effect on corticosterone-sensitive transporters?

A4: Decynium 22, similar to corticosterone, can inhibit OCT3. [ [], [], [] ] This suggests potential interaction between these two compounds in modulating neurotransmitter levels. [ [] ] For instance, chronic amphetamine use appears to increase OCT3 expression in the ventral hippocampus, potentially influencing stress-induced serotonin release. This effect can be countered by Decynium 22. [ [] ]

Q5: Does Decynium 22 affect acetylcholine transport in the brain?

A5: Interestingly, research suggests that Decynium 22, unlike its effects on other neurotransmitter systems, does not significantly inhibit acetylcholine uptake in rat cerebral cortex. [ [] ] This finding indicates the presence of a distinct, yet to be fully characterized, acetylcholine transport system in the brain that differs from the typical OCTs and PMAT. [ [] ]

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